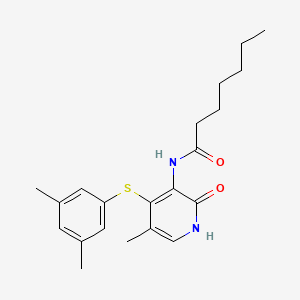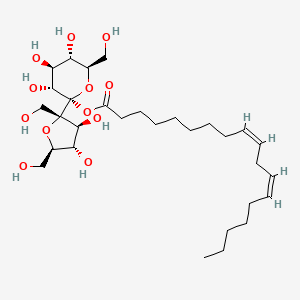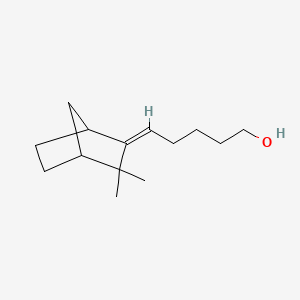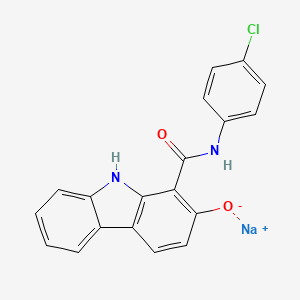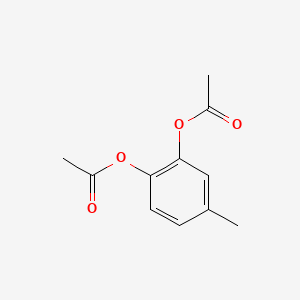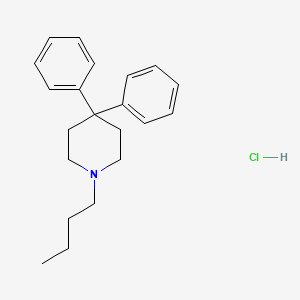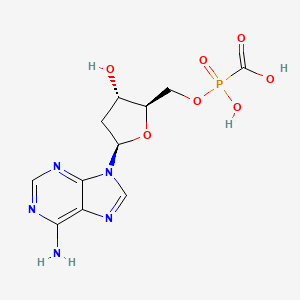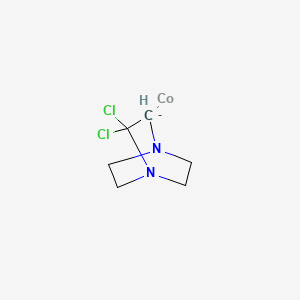
Acetylethylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylethylcholine is a compound that has garnered interest in various scientific fields due to its unique properties and applications It is a derivative of acetylcholine, a well-known neurotransmitter in the nervous system
准备方法
Synthetic Routes and Reaction Conditions
Acetylethylcholine can be synthesized through several methods. One common approach involves the acetylation of ethylcholine. The reaction typically requires an acetylating agent, such as acetic anhydride, and a catalyst to facilitate the process. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acetylation processes. These processes are designed to maximize efficiency and yield while maintaining the quality of the final product. The use of advanced reactors and purification techniques ensures that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Acetylethylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Reagents like halogens or alkylating agents are employed, with conditions varying based on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce this compound hydride. Substitution reactions can result in various derivatives, depending on the substituent introduced.
科学研究应用
Acetylethylcholine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other compounds and as a reagent in various chemical reactions.
Biology: Studies focus on its role in neuromuscular junctions and its potential as a tool for investigating neurotransmission mechanisms.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neuromuscular disorders.
Industry: this compound is used in the development of biochemical assays and as a standard in analytical techniques.
作用机制
The mechanism of action of acetylethylcholine involves its interaction with specific molecular targets, primarily in the nervous system. It acts as an agonist at cholinergic receptors, mimicking the action of acetylcholine. This interaction leads to the activation of downstream signaling pathways, resulting in various physiological effects. The compound’s ability to modulate neurotransmission makes it a valuable tool for studying synaptic function and potential therapeutic interventions.
相似化合物的比较
Similar Compounds
Acetylcholine: The parent compound, widely studied for its role as a neurotransmitter.
Ethylcholine: A related compound with similar structural features but different functional properties.
Choline: A precursor to acetylcholine, involved in various metabolic pathways.
Uniqueness of Acetylethylcholine
This compound is unique due to its specific acetyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with cholinergic receptors, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
40792-85-6 |
|---|---|
分子式 |
C9H20NO2+ |
分子量 |
174.26 g/mol |
IUPAC 名称 |
ethyl-dimethyl-[2-(2-oxopropoxy)ethyl]azanium |
InChI |
InChI=1S/C9H20NO2/c1-5-10(3,4)6-7-12-8-9(2)11/h5-8H2,1-4H3/q+1 |
InChI 键 |
GRERGIQWGRVUIA-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](C)(C)CCOCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[(3,7-Dimethyl-6-octenylidene)bis(oxymethylene)]bisbenzene](/img/structure/B12683387.png)
![(p-Chlorobenzyl)dimethyl[3-[(1-oxododecyl)amino]propyl]ammonium chloride](/img/structure/B12683396.png)
